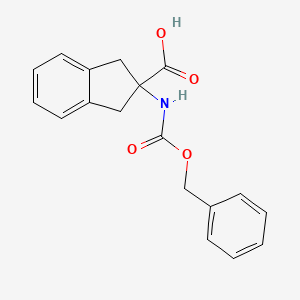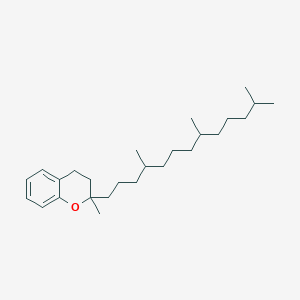
4-(2,6-Difluorophenyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Difluorophenyl)benzyl alcohol is an organic compound characterized by a benzyl alcohol structure with a 2,6-difluorophenyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Alcohol Derivatization: The compound can be synthesized by reacting benzyl chloride with 2,6-difluorophenyl magnesium bromide in a Grignard reaction.
Reductive Amination: Another method involves the reductive amination of 2,6-difluorobenzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing these synthetic routes for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the purity and scalability of the compound.
Types of Reactions:
Oxidation: Oxidation of this compound can yield 4-(2,6-difluorophenyl)benzaldehyde.
Reduction: Reduction reactions can convert the compound to 4-(2,6-difluorophenyl)benzylamine.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include nitric acid for nitration and bromine for bromination.
Major Products Formed:
Oxidation: 4-(2,6-difluorophenyl)benzaldehyde
Reduction: 4-(2,6-difluorophenyl)benzylamine
Substitution: Various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-(2,6-Difluorophenyl)benzyl alcohol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
4-(2,6-Dichlorophenyl)benzyl Alcohol
4-(2,6-Dibromophenyl)benzyl Alcohol
4-(2,6-Dimethoxyphenyl)benzyl Alcohol
Uniqueness: Compared to these similar compounds, 4-(2,6-Difluorophenyl)benzyl alcohol has distinct electronic properties due to the presence of fluorine atoms, which can influence its reactivity and interactions with other molecules.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
885963-50-8 |
|---|---|
Formule moléculaire |
C13H10F2O |
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
[4-(3,5-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
Clé InChI |
ZXSVUJOHOVCESC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)CO)F |
SMILES canonique |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Dimethylamino-2-[1-(4-methoxy-benzyl)-1H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B1504629.png)


![2-[(2-Cyanoethyl)(3-methylphenyl)amino]ethyl benzoate](/img/structure/B1504632.png)










